Cas no 103286-27-7 (1-(2-Bromo-4-methylphenyl)ethanone)

1-(2-Bromo-4-methylphenyl)ethanone is a brominated aromatic ketone with the molecular formula C₉H₉BrO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituent at the ortho position and methyl group at the para position offer distinct reactivity for selective functionalization, making it valuable in cross-coupling reactions and further derivatization. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure and consistent purity make it suitable for research and industrial applications requiring precise aromatic building blocks.
1-(2-Bromo-4-methylphenyl)ethanone structure
103286-27-7 structure
Product Name:1-(2-Bromo-4-methylphenyl)ethanone
CAS No:103286-27-7
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD08061386
CID:1006414
PubChem ID:11287326
Update Time:2025-06-23

1-(2-Bromo-4-methylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-4-methylphenyl)ethanone
    • 2-bromo-4--methylacetophenone
    • 4-methyl-2-bromoacetophenone
    • 1-(2-bromo-4-methylphenyl)ethan-1-one
    • 103286-27-7
    • A1-05209
    • AB90267
    • SCHEMBL1329346
    • AKOS017558419
    • CS-0153338
    • Ethanone, 1-(2-bromo-4-methylphenyl)-
    • A857514
    • DB-336653
    • AS-40725
    • MFCD08061386
    • DTXSID50461243
    • AM806696
    • EN300-175780
    • 1-(2-Bromo-4-methyl-phenyl)-ethanone
    • MDL: MFCD08061386
    • Inchi: 1S/C9H9BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
    • InChI Key: WQUTYGRAHPHFBE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=CC=1C(C)=O

Computed Properties

  • Exact Mass: 211.98400
  • Monoisotopic Mass: 211.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.388±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 134-136 ºC (15 Torr)
  • Flash Point: 82.3±11.3 ºC,
  • Solubility: Very slightly soluble (0.45 g/l) (25 º C),
  • PSA: 17.07000
  • LogP: 2.96010

1-(2-Bromo-4-methylphenyl)ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(2-Bromo-4-methylphenyl)ethanone Pricemore >>

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1-(2-Bromo-4-methylphenyl)ethanone Production Method

1-(2-Bromo-4-methylphenyl)ethanone Related Literature

Additional information on 1-(2-Bromo-4-methylphenyl)ethanone

Introduction to 1-(2-Bromo-4-methylphenyl)ethanone (CAS No. 103286-27-7)

1-(2-Bromo-4-methylphenyl)ethanone, identified by its Chemical Abstracts Service (CAS) number 103286-27-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative features a brominated aromatic ring system, making it a valuable intermediate in the synthesis of various biologically active molecules. The structural motif, comprising a bromo-substituted *p*-xylene-derived benzene ring attached to an acetyl group, offers unique reactivity that has been exploited in multiple synthetic pathways.

The compound’s molecular structure, consisting of a carbonyl group linked to a phenyl ring substituted with bromine at the 2-position and a methyl group at the 4-position, imparts distinct electronic and steric properties. These characteristics make 1-(2-Bromo-4-methylphenyl)ethanone a versatile building block for medicinal chemists aiming to develop novel therapeutic agents. The presence of both bromine and methyl groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their enhanced binding affinity and metabolic stability. 1-(2-Bromo-4-methylphenyl)ethanone fits well within this trend, serving as a precursor for numerous drug candidates targeting neurological disorders, inflammatory diseases, and oncological conditions. Its incorporation into pharmacophores has been reported in several high-profile studies, demonstrating its potential as a scaffold for small-molecule drugs.

One of the most compelling applications of 1-(2-Bromo-4-methylphenyl)ethanone lies in its role as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes central to many cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. By modifying the phenyl ring or extending the molecule through further functionalization, researchers have generated libraries of compounds with potent inhibitory effects on specific kinases. For instance, derivatives of this ketone have been explored as inhibitors of Janus kinases (JAKs), which play a crucial role in immune responses and hematopoiesis.

The bromine atom in 1-(2-Bromo-4-methylphenyl)ethanone is particularly noteworthy, as it serves as an excellent handle for further chemical manipulation. Transition-metal-catalyzed reactions involving bromine allow for the introduction of diverse substituents at predictable positions, enabling the construction of structurally diverse molecules with tailored biological activities. This adaptability has made it a staple reagent in medicinal chemistry workshops worldwide.

Recent advances in computational chemistry have further highlighted the utility of 1-(2-Bromo-4-methylphenyl)ethanone. Molecular modeling studies suggest that its scaffold can be optimized to improve binding interactions with biological targets. By leveraging virtual screening techniques, researchers can rapidly identify promising derivatives for experimental validation. Such high-throughput approaches have accelerated the drug discovery process, making compounds like 1-(2-Bromo-4-methylphenyl)ethanone indispensable in modern pharmacological research.

The synthesis of 1-(2-Bromo-4-methylphenyl)ethanone itself is another area where innovation has been ongoing. Traditional methods often rely on bromination followed by acylation or condensation reactions. However, newer methodologies employ greener solvents and catalytic systems to enhance efficiency and sustainability. For example, microwave-assisted synthesis has been demonstrated to produce high yields of this compound under milder conditions compared to conventional heating methods.

In conclusion, 1-(2-Bromo-4-methylphenyl)ethanone (CAS No. 103286-27-7) represents a cornerstone in synthetic organic chemistry and drug development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new applications for halogenated aromatic compounds, the importance of this compound is likely to grow further, solidifying its place as a key intermediate in the quest for next-generation pharmaceuticals.

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